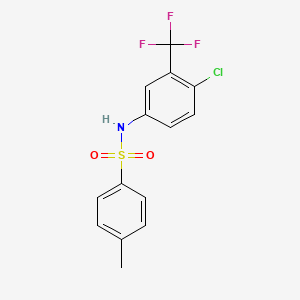

N-(4-chloro-3-(trifluoromethyl)phenyl)-4-methylbenzenesulfonamide

Description

Properties

IUPAC Name |

N-[4-chloro-3-(trifluoromethyl)phenyl]-4-methylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11ClF3NO2S/c1-9-2-5-11(6-3-9)22(20,21)19-10-4-7-13(15)12(8-10)14(16,17)18/h2-8,19H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTMWJIGXWBDCCO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NC2=CC(=C(C=C2)Cl)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11ClF3NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chloro-3-(trifluoromethyl)phenyl)-4-methylbenzenesulfonamide typically involves the reaction of 4-chloro-3-(trifluoromethyl)aniline with 4-methylbenzenesulfonyl chloride. This reaction is usually carried out in the presence of a base such as triethylamine or pyridine, which acts as a catalyst and facilitates the formation of the sulfonamide bond. The reaction is typically performed under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations ensures high yield and purity of the final product. Additionally, purification techniques such as recrystallization or chromatography are employed to remove any impurities and obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

N-(4-chloro-3-(trifluoromethyl)phenyl)-4-methylbenzenesulfonamide undergoes various chemical reactions, including:

Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Oxidation and Reduction: The compound can undergo oxidation to form sulfonic acids or reduction to form corresponding amines.

Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.

Common Reagents and Conditions

Substitution Reactions: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in solvents like ether or ethanol.

Major Products Formed

Substitution: Formation of substituted sulfonamides.

Oxidation: Formation of sulfonic acids.

Reduction: Formation of amines.

Scientific Research Applications

Pharmaceutical Development

N-(4-chloro-3-(trifluoromethyl)phenyl)-4-methylbenzenesulfonamide has been investigated for its potential as a pharmaceutical agent. The trifluoromethyl group is known to improve the pharmacokinetic properties of drugs, making them more effective in treating various conditions.

- Case Study : A study highlighted the synthesis of derivatives containing the trifluoromethyl group, which showed enhanced activity against specific biological targets, demonstrating the compound's potential in drug development .

Agrochemical Applications

The compound's structure makes it suitable for use in agrochemicals, particularly as a pesticide or herbicide. The trifluoromethyl moiety is known to enhance the efficacy and stability of agrochemical formulations.

- Research Findings : Recent advancements in the synthesis of trifluoromethyl-containing agrochemicals indicate that compounds like this compound can lead to more effective pest control methods while minimizing environmental impact .

Material Science

The unique chemical properties of this compound allow it to be explored in material science applications, such as the development of novel polymers or coatings.

- Application Example : Research has shown that incorporating trifluoromethyl groups into polymer matrices can enhance thermal stability and chemical resistance, making them suitable for high-performance applications .

Mechanism of Action

The mechanism of action of N-(4-chloro-3-(trifluoromethyl)phenyl)-4-methylbenzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, it can modulate signaling pathways by interacting with receptors or other proteins involved in cellular processes. The exact mechanism may vary depending on the specific application and target.

Comparison with Similar Compounds

Key Observations:

Structural Modifications and Activity :

- The trifluoromethyl and chloro groups are recurring motifs in kinase-targeting compounds, as seen in urea derivatives (e.g., CTPPU in ) and sulfonamides. These groups enhance binding to hydrophobic pockets in enzymes .

- Extended chains (e.g., propargyl ether in 7a/7b) improve solubility or enable click chemistry for bioconjugation, as demonstrated in intracellular probe development .

- Urea vs. Sulfonamide Linkages : Urea derivatives (e.g., CTPPU) show anticancer activity in NSCLC cells , while sulfonamides are often used as enzyme inhibitors or intermediates .

Synthetic Efficiency: Brominated sulfonamides (e.g., 7a/7b) achieve high yields (82–95%) under mild conditions, suggesting robustness in modifying the sulfonamide scaffold .

Methanesulfonamide derivatives () are simpler but lack the trifluoromethyl group, reducing metabolic stability compared to the target compound .

Biological Activity

N-(4-chloro-3-(trifluoromethyl)phenyl)-4-methylbenzenesulfonamide, also known by its CAS number 494832-90-5, is a sulfonamide derivative that has garnered attention for its potential biological activities. This compound exhibits a unique structural profile that may contribute to various pharmacological effects, making it a subject of interest in medicinal chemistry and drug development.

The molecular formula of this compound is , with a molar mass of approximately 522.97 g/mol. The compound features a sulfonamide group, which is often associated with antibacterial activity, and a trifluoromethyl group that can enhance lipophilicity and biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C₁₈H₁₄ClF₃N₂O₃S |

| Molar Mass | 522.97 g/mol |

| CAS Number | 494832-90-5 |

| Solubility | Soluble in DMSO |

Antimicrobial Activity

Research indicates that sulfonamide derivatives often exhibit antimicrobial properties due to their ability to inhibit bacterial dihydropteroate synthase (DHPS). This compound has been evaluated for its effectiveness against various bacterial strains. In vitro studies suggest moderate to high inhibitory effects against Gram-positive bacteria, though specific data on this compound's efficacy remains limited.

Cytotoxicity Studies

Cytotoxicity assessments have been conducted using various cancer cell lines, including MCF-7 (breast cancer) and Hek293 (human embryonic kidney cells). Preliminary results indicate that the compound exhibits significant cytotoxicity, with IC50 values suggesting potential use in cancer therapy. For instance, related compounds in the same chemical class have shown IC50 values ranging from 5.4 μM to 18.1 μM against different cell lines, indicating a promising avenue for further exploration of this compound's anticancer properties .

Enzyme Inhibition

The compound's structure suggests potential enzyme inhibition capabilities. Studies on similar sulfonamides have revealed their ability to inhibit cyclooxygenase (COX) enzymes and lipoxygenases (LOX), which are critical in inflammatory processes. The presence of the trifluoromethyl group may enhance binding affinity through electron-withdrawing effects, leading to increased biological activity against these targets .

Molecular Docking Studies

Molecular docking studies have been employed to elucidate the interactions between this compound and target proteins. These studies indicate favorable binding modes that involve hydrogen bonding and hydrophobic interactions, particularly with residues critical for enzyme activity. Such insights are essential for understanding the mechanism of action and optimizing the compound for therapeutic use .

Case Studies

- Antibacterial Efficacy : A study evaluating the antibacterial activity of sulfonamides found that derivatives with similar structural motifs exhibited significant inhibition against methicillin-resistant Staphylococcus aureus (MRSA). This compound could be hypothesized to possess similar properties based on its structural characteristics.

- Anticancer Potential : In a recent study focusing on various sulfonamide derivatives, compounds with trifluoromethyl substitutions demonstrated enhanced cytotoxicity against several cancer cell lines, positioning this compound as a candidate for further research in oncology .

Table 2: Summary of Biological Activities

| Activity Type | Findings |

|---|---|

| Antimicrobial | Moderate inhibition against Gram-positive bacteria |

| Cytotoxicity | IC50 values ranging from 5.4 μM to 18.1 μM |

| Enzyme Inhibition | Potential inhibition of COX and LOX enzymes |

| Molecular Docking | Favorable binding interactions with target proteins |

Q & A

Q. Example Protocol :

| Step | Reagents/Conditions | Purpose |

|---|---|---|

| 1 | 4-Methylbenzenesulfonyl chloride, EDC, DCM, 0°C | Activation of sulfonyl group |

| 2 | 4-Chloro-3-(trifluoromethyl)aniline, triethylamine, RT | Nucleophilic substitution |

| 3 | Column chromatography (silica gel, hexane/EtOAc) | Purification |

How can the molecular structure and purity of this compound be validated?

Answer:

Use a combination of analytical techniques:

- NMR spectroscopy : H and C NMR confirm the presence of the trifluoromethyl group (δ ~110–120 ppm for F coupling) and sulfonamide protons (δ ~7.5–8.5 ppm) .

- LC-MS : High-resolution mass spectrometry validates molecular weight (expected m/z: ~363.7 g/mol) .

- X-ray crystallography : Resolves steric effects from the chloro and trifluoromethyl substituents .

Advanced Research Questions

What strategies resolve contradictions in biological activity data across studies?

Answer:

Discrepancies may arise from:

- Solubility variations : Use standardized solvents (e.g., DMSO) for in vitro assays.

- Target selectivity : Employ computational docking (e.g., AutoDock Vina) to assess binding to off-target receptors like kinase enzymes .

- Metabolic stability : Evaluate hepatic microsome stability to rule out rapid degradation in certain assays .

Case Study : Conflicting IC values in kinase inhibition assays were resolved by controlling ATP concentrations (1–10 mM) to mimic physiological conditions .

How does the trifluoromethyl group influence electrophilic reactivity in derivatization reactions?

Answer:

The -CF group is strongly electron-withdrawing, directing electrophilic substitution to the para position of the benzene ring. Key reactions include:

- Nucleophilic aromatic substitution : React with amines under Pd catalysis to introduce heterocyclic moieties .

- Oxidation : Controlled oxidation with KMnO yields sulfone derivatives, enhancing polarity for pharmacokinetic studies .

Q. Reactivity Table :

| Reaction Type | Reagents | Major Product | Yield (%) |

|---|---|---|---|

| Sulfonation | SO/HSO | Sulfonic acid derivative | 65–75 |

| Halogenation | NBS, AIBN | Brominated analog | 50–60 |

What computational methods predict interactions with biological targets?

Answer:

- Molecular Dynamics (MD) Simulations : Assess binding stability to proteins like CCR2 (chemokine receptor) over 100-ns trajectories .

- QSAR Models : Corrogate substituent effects (e.g., Cl vs. F) on IC values using Hammett constants .

- Docking Studies : Identify key hydrogen bonds between the sulfonamide group and residues like Asp/Glu in kinase domains .

Example : Docking to VEGFR-2 (PDB: 4AG8) revealed a binding energy of −9.2 kcal/mol, consistent with antiangiogenic activity .

Methodological Guidelines

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.